molecular formula C11H14ClNO2 B13586723 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-aminehydrochloride

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-aminehydrochloride

Katalognummer: B13586723
Molekulargewicht: 227.69 g/mol
InChI-Schlüssel: NZBAYHRFYSMNNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C11H13NO2·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with an appropriate amine in the presence of a reducing agent. The reaction is usually carried out in a basic medium to facilitate the formation of the desired product . The chemical structure of the compound is confirmed using techniques such as elemental analysis, Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Wissenschaftliche Forschungsanwendungen

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(7-Hydroxy-1-benzofuran-2-yl)ethan-1-amine
  • 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine
  • 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine

Uniqueness

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine hydrochloride is unique due to its methoxy group at the 7-position of the benzofuran ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds .

Eigenschaften

Molekularformel

C11H14ClNO2

Molekulargewicht

227.69 g/mol

IUPAC-Name

1-(7-methoxy-1-benzofuran-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10;/h3-7H,12H2,1-2H3;1H

InChI-Schlüssel

NZBAYHRFYSMNNW-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(O1)C(=CC=C2)OC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.